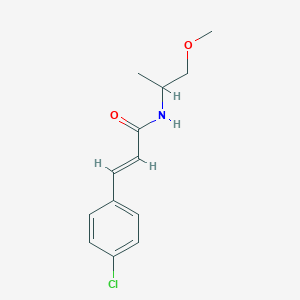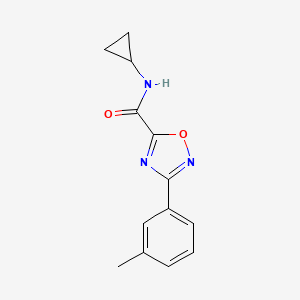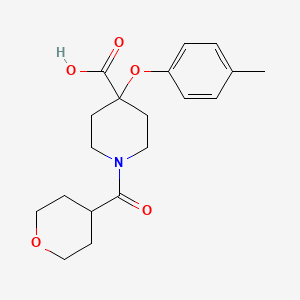
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TH-NMPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TH-NMPU belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the transmission of pain signals and is also implicated in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and to decrease the activation of glial cells. This compound has also been shown to reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to be stable and to have a long shelf life. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One potential area of investigation is its use in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models and may have potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Another area of research is the development of more potent and selective NMDA receptor antagonists. This compound has been shown to have some selectivity for the NMDA receptor, but there is a need for more specific compounds. Additionally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its limitations.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and antinociceptive properties and may have potential as a therapeutic agent for neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective NMDA receptor antagonists.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with 3-methoxyphenyl isocyanate in the presence of a catalyst. The resulting compound is then treated with urea to yield this compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antinociceptive properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-15-9-5-8-14(12-15)19-18(21)20-17-11-4-7-13-6-2-3-10-16(13)17/h2-3,5-6,8-10,12,17H,4,7,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNPTRCFBVKWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5430036.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-hydroxy-1-(hydroxymethyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoxaline-6-carboxamide](/img/structure/B5430045.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![4-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)




![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)
![N-{3-[(4,4-dimethylpentyl)amino]propyl}-2-(hydroxyimino)acetamide](/img/structure/B5430122.png)
![2-isobutyl-6-[(1-methyl-1H-indol-3-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5430129.png)
![ethyl 2-(4-methoxybenzylidene)-5-(3-methoxy-4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430130.png)
![1'-(cyclopropylcarbonyl)-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5430139.png)